3-(Benzyloxy)-6-bromoisoquinoline
Description
3-(Benzyloxy)-6-bromoisoquinoline is a brominated isoquinoline derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at position 3 and a bromine atom at position 6 on the isoquinoline core. Isoquinoline derivatives are widely utilized in medicinal chemistry due to their ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) and serve as precursors for bioactive molecules. The benzyloxy group acts as a protective moiety for hydroxyl functionalities, which can be removed under hydrogenation conditions , while the bromine atom enables further functionalization.
Properties
Molecular Formula |
C16H12BrNO |
|---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
6-bromo-3-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C16H12BrNO/c17-15-7-6-13-10-18-16(9-14(13)8-15)19-11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
DIPKZZHSVWPFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C3C=CC(=CC3=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Benzyloxy)-6-bromoisoquinoline with structurally or functionally related compounds, emphasizing substituent effects, applications, and physicochemical properties:
Key Observations:
Substituent Effects on Reactivity The bromine atom in this compound enables palladium-catalyzed cross-coupling, similar to brominated quinolines in and . The benzyloxy group enhances solubility in organic solvents compared to hydroxylated analogs (e.g., 6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline in ) . Dihydroisoquinoline derivatives (e.g., ) exhibit reduced aromaticity, increasing reactivity toward hydrogenation or electrophilic substitution .
Biological Relevance Brominated isoquinolines (e.g., 3-Benzyl-6-bromo-2-methoxyquinoline) are intermediates in anticancer agents, leveraging bromine’s role as a leaving group for further functionalization . The benzyloxy group in this compound may mimic phenolic hydroxyl groups in drug candidates, acting as a prodrug moiety .
Physicochemical Properties Molecular weight and solubility vary significantly with substituents. For example, boronic acid derivatives () are polar and water-soluble, whereas benzyloxy-substituted compounds are lipophilic .
Data Table: Structural and Functional Comparison
| Feature | This compound | 3-Benzyl-6-bromo-2-methoxyquinoline | 6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline HCl |
|---|---|---|---|
| Core Structure | Isoquinoline | Quinoline | Dihydroisoquinoline |
| Key Substituents | 3-BnO, 6-Br | 3-Bn, 6-Br, 2-OMe | 6-BnO, 7-OMe, saturated C3-C4 bond |
| Reactivity | Suzuki coupling, deprotection | Nucleophilic substitution | Hydrogenation, ring-opening |
| Bioactivity | Anticancer (inferred) | Anticancer intermediate | Neurotransmitter analog |
| Solubility | Organic solvents | Organic solvents | Partially aqueous (HCl salt) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
